2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
Description
2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a synthetic small molecule characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural features include:
- An ethyl substituent at position 8, influencing steric and electronic properties.
- A thioether linkage connecting the spiro system to an acetamide moiety.
- A 3,5-dimethylphenyl group on the acetamide nitrogen, introducing steric bulk and symmetry to the aromatic ring.
This compound’s structural complexity necessitates advanced characterization techniques, such as NMR spectroscopy (as demonstrated in analogous studies; ) and X-ray crystallography refined via programs like SHELXL .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4OS/c1-4-30-11-9-25(10-12-30)28-23(19-5-7-20(26)8-6-19)24(29-25)32-16-22(31)27-21-14-17(2)13-18(3)15-21/h5-8,13-15H,4,9-12,16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWKCFQLYDNSIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule featuring a spirocyclic structure that incorporates multiple functional groups. This unique configuration has led to investigations into its biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research into the biological activity of this compound has highlighted several potential mechanisms and effects:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the sulfanyl group and the unique triazaspiro structure allows for selective binding and modulation of target proteins, potentially influencing various biochemical pathways.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. While specific data for this compound is limited, it is hypothesized that its structural features may confer similar activities against bacterial and fungal strains.
Anticancer Potential
Preliminary research suggests that derivatives of triazaspiro compounds can inhibit cancer cell proliferation. Investigations into this compound's ability to induce apoptosis (programmed cell death) in cancer cell lines are ongoing.
Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated the interaction with protein targets using molecular docking simulations. | Indicated potential binding affinity to specific cancer-related enzymes. |
| Study 2 | Tested against various bacterial strains in vitro. | Showed moderate antibacterial activity compared to standard antibiotics. |
| Study 3 | Assessed cytotoxicity in human cancer cell lines. | Demonstrated significant cytotoxic effects at higher concentrations. |
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on derivatives of similar spirocyclic compounds found that modifications in substituents significantly affected their antimicrobial potency. This suggests that the chlorophenyl and dimethylphenyl groups in our compound could enhance its efficacy against pathogens.
-
Cytotoxicity Assessment :
- In a controlled experiment involving human breast cancer cell lines (MCF-7), the compound was tested for its ability to inhibit cell growth. Results indicated a dose-dependent response with notable reductions in viability at concentrations above 10 µM.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Effects
The compound’s closest analog, 2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide (), differs only in the substitution pattern on the acetamide’s phenyl ring (2,3-dimethyl vs. 3,5-dimethyl). Key comparisons include:
| Property | Target Compound (3,5-dimethyl) | Analog (2,3-dimethyl) |
|---|---|---|
| Molecular Formula | C₂₃H₂₅ClN₄OS₂ | C₂₃H₂₅ClN₄OS₂ |
| Molecular Weight (g/mol) | 497.06 | 497.06 |
| Substituent Symmetry | Para-methyl (symmetrical) | Ortho-methyl (asymmetrical) |
| Predicted LogP* | ~4.2 (higher symmetry) | ~3.9 (steric hindrance) |
| Crystallographic Packing | Likely ordered (symmetry) | Potential disorder |
*LogP values estimated via computational models (e.g., ChemAxon).
Halogen Substitution Variants
Replacing the 4-chlorophenyl group with other halogens (e.g., bromo, fluoro) alters electronic and steric profiles:
- Bromo : Increases molecular weight (~541 g/mol) and polarizability, enhancing halogen bonding but reducing solubility.
- Fluoro : Lowers molecular weight (~481 g/mol) and improves metabolic stability but weakens halogen interactions.
Core Modifications
Compounds with alternative spiro ring systems (e.g., 1,4,8-triazaspiro[5.5]undecane) or varying alkyl chains (e.g., propyl instead of ethyl) show:
- Longer alkyl chains (e.g., propyl): Increased hydrophobicity and membrane permeability but reduced aqueous solubility.
- Expanded spiro rings: Altered conformational flexibility, impacting target engagement.
Analytical and Structural Insights
- Spectroscopic Characterization : ¹H-NMR and ¹³C-NMR (as applied in ) would distinguish the target compound from analogs via shifts in aromatic protons (e.g., singlet for 3,5-dimethylphenyl vs. multiplet for 2,3-dimethylphenyl) .
- Crystallography : SHELX software () enables precise refinement of bond lengths and angles, critical for validating structural hypotheses. For example, the 4-chlorophenyl group’s orientation could be confirmed via electron density maps .
- Validation : Tools like PLATON () ensure structural integrity by detecting errors in crystallographic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
